Benzene, 1-(1-methylethyl)-3-(1-phenylethyl)-
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Overview
Description
Benzene, 1-(1-methylethyl)-3-(1-phenylethyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with an isopropyl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-methylethyl)-3-(1-phenylethyl)- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with isopropyl chloride and phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(1-methylethyl)-3-(1-phenylethyl)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1-methylethyl)-3-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst, nitric acid and sulfuric acid for nitration, sulfur trioxide in sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzene, 1-(1-methylethyl)-3-(1-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-methylethyl)-3-(1-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects. The pathways involved may include cytochrome P450-mediated oxidation and conjugation reactions.
Comparison with Similar Compounds
Similar Compounds
- **Benzene, 1-(1-methylethyl)-2-(1-phenylethyl)-
- **Benzene, 1-(1-methylethyl)-4-(1-phenylethyl)-
Uniqueness
Benzene, 1-(1-methylethyl)-3-(1-phenylethyl)- is unique due to its specific substitution pattern on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
191044-59-4 |
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Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1-(1-phenylethyl)-3-propan-2-ylbenzene |
InChI |
InChI=1S/C17H20/c1-13(2)16-10-7-11-17(12-16)14(3)15-8-5-4-6-9-15/h4-14H,1-3H3 |
InChI Key |
LQBSMDYQONPVPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)C2=CC=CC=C2 |
physical_description |
Liquid |
Origin of Product |
United States |
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